Glucagon receptor antagonists-4

概述

描述

胰高血糖素受体拮抗剂-4 是一类旨在抑制胰高血糖素作用的化合物。胰高血糖素是一种激素,通过促进肝脏的糖异生和糖原分解来提高血糖水平。 这些拮抗剂主要因其在治疗 2 型糖尿病中的潜力而被研究,它们可以通过降低高血糖症和改善血糖控制来实现 .

准备方法

合成路线和反应条件: 胰高血糖素受体拮抗剂-4 的合成通常涉及多步有机合成。一种常见的方法包括形成核心结构,然后进行官能团修饰以增强受体结合亲和力和选择性。

工业生产方法: 胰高血糖素受体拮抗剂-4 的工业生产涉及使用自动化反应器和严格的质量控制措施进行大规模有机合成。 该过程通常包括结晶和色谱等纯化步骤,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: 胰高血糖素受体拮抗剂-4 经历各种化学反应,包括:

氧化: 引入氧原子以形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常见试剂和条件: 这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和卤代烷等取代试剂。 反应条件通常涉及控制温度和 pH 值以优化产率和选择性 .

形成的主要产物: 从这些反应中形成的主要产物通常是核心结构的衍生物,具有增强的药理特性,例如增加受体结合亲和力和改善代谢稳定性 .

科学研究应用

Diabetes Mellitus Treatment

Recent studies have demonstrated that glucagon receptor antagonists can effectively lower blood glucose levels in both animal models and human subjects. For instance, a study involving insulin-deficient high-fat-fed mice showed that administration of glucagon receptor antagonists led to significant improvements in glucose tolerance and reductions in circulating glucagon levels .

Obesity Management

Glucagon receptor antagonism has also been explored for its potential in treating obesity-related metabolic disorders. The metabolic benefits observed include decreased food intake and increased energy expenditure, which could contribute to weight loss .

Combination Therapies

Combining glucagon receptor antagonists with other antidiabetic medications may enhance overall therapeutic efficacy. For example, studies suggest that when used alongside insulin or other glucose-lowering agents, glucagon receptor antagonists can provide synergistic effects, improving glycemic control more effectively than monotherapy .

Case Study 1: Phase 2 Clinical Trials

A randomized double-blind Phase 2 trial involving the glucagon receptor antagonist volagidemab demonstrated promising results in patients with type 1 diabetes. Participants showed improved glycemic control without significant adverse effects over a 12-week period .

Case Study 2: Animal Models

In a study using high-fat-fed mice with streptozotocin-induced insulin deficiency, treatment with desHis 1Pro 4Glu 9-glucagon significantly delayed the onset of hyperglycemia and improved oral glucose tolerance compared to control groups. The treatment also resulted in increased pancreatic insulin stores .

Data Tables

| Study | Model | Intervention | Outcome |

|---|---|---|---|

| O’Harte et al., 2022 | HFF-STZ Mice | desHis 1Pro 4Glu 9-glucagon | Decreased food intake; improved glucose tolerance |

| Franklin et al., 2023 | Human Subjects | volagidemab | Improved glycemic control; no significant side effects |

| Yang et al., 2021 | HFF Mice | desHis 1Pro 4Glu 9-glucagon(Lys 12PAL) | Increased pancreatic insulin stores; delayed hyperglycemia |

作用机制

胰高血糖素受体拮抗剂-4 的作用机制包括与胰高血糖素受体结合,从而阻断受体与胰高血糖素的相互作用。这种抑制阻止了促进肝脏糖异生和糖原分解的下游信号通路激活。 通过阻断这些途径,胰高血糖素受体拮抗剂-4 减少肝脏葡萄糖生成并降低血糖水平 .

类似化合物:

胰高血糖素受体拮抗剂-1、2 和 3: 这些化合物具有相似的作用机制,但在结合亲和力、选择性和药代动力学特性方面可能有所不同。

胰高血糖素样肽-1 受体激动剂: 这些化合物也靶向胰高血糖素信号传导,但它们通过增强胰岛素分泌和减少胰高血糖素释放来发挥作用.

独特性: 胰高血糖素受体拮抗剂-4 能够选择性地抑制胰高血糖素受体,而不会影响其他相关受体,这一点是独一无二的。 这种选择性降低了脱靶效应的风险,提高了化合物的治疗潜力 .

相似化合物的比较

Glucagon receptor antagonists-1, 2, and 3: These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties.

Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon signaling but act by enhancing insulin secretion and reducing glucagon release.

Uniqueness: Glucagon receptor antagonists-4 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity reduces the risk of off-target effects and improves the compound’s therapeutic potential .

生物活性

Glucagon receptor antagonists (GRAs), particularly Glucagon Receptor Antagonist-4 (GRA-4), have gained significant attention in recent years for their potential therapeutic applications in metabolic disorders such as diabetes. This article explores the biological activity of GRA-4, detailing its mechanisms, effects on glucose metabolism, and implications for treatment.

Overview of Glucagon and Its Receptor

Glucagon, a hormone secreted by pancreatic alpha cells, plays a crucial role in glucose homeostasis by promoting gluconeogenesis and glycogenolysis in the liver. The glucagon receptor (GCGR) is a G-protein-coupled receptor that mediates these effects through the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels . In conditions such as type 2 diabetes, excessive glucagon signaling can lead to hyperglycemia, making GCGR an attractive target for therapeutic intervention.

GRA-4 functions by competitively inhibiting the binding of glucagon to its receptor, thereby blocking its biological effects. This antagonism leads to a reduction in hepatic glucose output and an increase in circulating levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels .

Key Mechanisms:

- Inhibition of Hepatic Gluconeogenesis : By blocking GCGR, GRA-4 reduces glucose production in the liver.

- Increased GLP-1 Levels : GRA-4 promotes the proliferation of intestinal L-cells, leading to enhanced GLP-1 secretion, which contributes to improved glycemic control .

- Altered α-cell Dynamics : Chronic GCGR inhibition has been associated with α-cell hyperplasia, where increased α-cell mass can lead to elevated glucagon levels if not properly managed .

Efficacy in Animal Models

In various studies using diabetic mouse models, GRA-4 demonstrated significant reductions in blood glucose levels. For instance:

- Study 1 : Administration of GRA-4 in high-fat-fed mice with streptozotocin-induced insulin deficiency led to decreased food intake and delayed hyperglycemia onset. The treatment resulted in improved glucose tolerance tests after 18 days of administration .

Human Clinical Trials

Clinical trials have shown promising results for GRA-4:

- Trial Results : A phase 2 study reported that GRA-4 significantly lowered HbA1c levels with minimal side effects. Notably, increases in circulating GLP-1 were observed alongside improvements in glycemic control .

Comparative Data Table

Implications for Treatment

The biological activity of GRA-4 suggests its potential as a therapeutic agent for managing type 2 diabetes. By modulating glucagon signaling and enhancing GLP-1 activity, GRA-4 may provide a dual approach to improving glycemic control while minimizing the risk of hypoglycemia commonly associated with other diabetes medications.

属性

IUPAC Name |

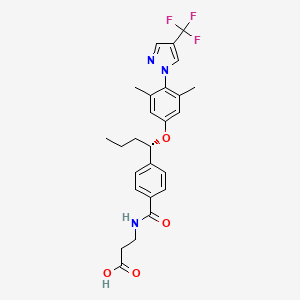

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYYOQKQCCSDP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393124-08-7 | |

| Record name | PF-06291874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06291874 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06291874 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。